3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxone, in the presence of a suitable solvent like acetonitrile, is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.
Substitution: Nucleophilic substitution reactions often require the use of bases like triethylamine and solvents such as dichloromethane.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 4-fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)benzenesulfonamide
Uniqueness
3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where selective reactivity and stability are crucial.
Properties
IUPAC Name |
3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c1-14(2)9-12(10-15(3,4)18-14)17-21(19,20)13-7-5-6-11(16)8-13/h5-8,12,17-18H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYDFNQBDKQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC(=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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